molecular formula C19H23N3O5 B2755820 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide CAS No. 939222-80-7

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide

Cat. No.: B2755820
CAS No.: 939222-80-7
M. Wt: 373.409
InChI Key: NSLGVXTUSXWZRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3-dihydro-1,4-benzodioxin scaffold linked to a spirocyclic 1,3-diazaspiro[4.5]decane moiety via an acetamide bridge. The benzodioxin subunit is known for its bioisosteric properties, often enhancing metabolic stability and bioavailability in pharmaceuticals . The spirodiazaspiro core introduces conformational rigidity, which may improve target selectivity and binding affinity. Its synthesis likely follows established routes for benzodioxin-acetamide hybrids, involving nucleophilic substitution or coupling reactions .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c1-12-4-2-3-7-19(12)17(24)22(18(25)21-19)11-16(23)20-13-5-6-14-15(10-13)27-9-8-26-14/h5-6,10,12H,2-4,7-9,11H2,1H3,(H,20,23)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLGVXTUSXWZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of lithium hydride and N,N-dimethylformamide as the reaction medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to simplify the compound or alter its reactivity.

    Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halides and nucleophiles in polar aprotic solvents like dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler amine derivatives.

Scientific Research Applications

Synthesis and Characterization

The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with various acetamides and sulfonamides. The synthesis typically involves:

  • Formation of the Intermediate : The initial step involves reacting 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to form sulfonamide derivatives.
  • Acetamide Derivatization : The resulting sulfonamide is then treated with different bromo-acetamides to yield the desired product.
  • Characterization : The synthesized compounds are characterized using techniques such as proton nuclear magnetic resonance (1H-NMR), infrared spectroscopy (IR), and elemental analysis to confirm their structures and purity .

Enzyme Inhibition

Research has demonstrated that derivatives of this compound exhibit enzyme inhibitory activities that are promising for treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD). Specifically:

  • α-Glucosidase Inhibition : Compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide have shown significant inhibition of the α-glucosidase enzyme, which is crucial for carbohydrate metabolism .

Antidiabetic Potential

The anti-diabetic potential of these compounds has been evaluated through various in vitro studies. The results indicate that they may help in managing blood glucose levels by inhibiting carbohydrate digestion and absorption.

Neuroprotective Effects

Some studies suggest that the compound may have neuroprotective properties due to its ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders like Alzheimer's disease . This inhibition could potentially enhance cholinergic neurotransmission and improve cognitive functions.

Case Studies and Research Findings

Several studies have documented the therapeutic potential of compounds related to this compound:

StudyFocusFindings
Synthesis of SulfonamidesDeveloped a series of new sulfonamides with potential anti-diabetic effects through α-glucosidase inhibition.
Enzyme Inhibition StudiesConfirmed significant inhibitory activity against α-glucosidase and AChE, indicating potential use in T2DM and AD management.
Pharmacological EvaluationEvaluated various derivatives for their pharmacological profiles; some exhibited promising anti-diabetic activities.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular properties, and reported bioactivities:

Compound Substituent Molecular Weight Biological Activity Source
Target Compound 6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl Not Provided Inferred potential: Antimicrobial/anti-inflammatory (based on benzodioxin analogs)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide 4-ethyl-5-(2-pyridinyl)-1,2,4-triazol-3-ylthio Not Provided Not explicitly reported; triazole-sulfanyl groups often correlate with antimicrobial activity
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Acetic acid 208.21 Anti-inflammatory (comparable to Ibuprofen in carrageenan-induced edema assay)
2-[(4-chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) 4-chlorophenylsulfonyl-amino and 3,5-dimethylphenyl 501.99 Strong antibacterial/antifungal activity; low hemolytic toxicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide 3-methyl-4-oxo-pyrimidoindole-thio 451.47 Not explicitly reported; pyrimidoindole derivatives often target kinases or DNA
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide 2-methylbenzyl-tetrahydroisoquinolin-5-yloxy 486.55 Not explicitly reported; isoquinoline motifs are common in CNS-targeting agents

Key Structural and Functional Insights:

Benzodioxin Core : The 2,3-dihydro-1,4-benzodioxin moiety is a recurring feature, contributing to metabolic stability and enabling interactions with hydrophobic enzyme pockets .

Spirocyclic vs. Sulfonyl and sulfanyl linkages (e.g., in ) improve solubility and enable disulfide bond formation in enzyme inhibition.

Bioactivity Trends :

  • Anti-inflammatory : Acetic acid derivatives (e.g., ) show efficacy in edema models, suggesting the target compound’s acetamide bridge could retain similar activity.
  • Antimicrobial : Sulfonamide and triazole-containing analogs (e.g., ) exhibit broad-spectrum activity, with compound 7l () being a standout due to its low hemolytic toxicity.
  • Unreported Activities : Several ECHEMI-listed analogs () lack explicit bioactivity data, highlighting gaps in published research.

Research Findings and Implications

  • Synthesis Methodologies : Analogous compounds are typically synthesized via nucleophilic acyl substitution (e.g., bromoacetyl bromide intermediates ) or Suzuki coupling for aromatic systems. The spirodiazaspiro moiety in the target compound likely requires specialized cyclization steps .
  • Computational and Crystallographic Tools : Programs like SHELX () and ORTEP () are critical for resolving stereochemistry and confirming spirocyclic conformations.
  • Therapeutic Potential: The target compound’s unique spirocyclic architecture positions it as a candidate for selective enzyme inhibition (e.g., proteases or kinases), though empirical validation is needed.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several steps:

  • Starting Materials : The synthesis begins with 2,3-dihydro-1,4-benzodioxin-6-amine as a precursor.
  • Reagents : Various reagents such as 4-methylbenzenesulfonyl chloride and 2-bromo-N-(un/substituted-phenyl)acetamides are used in the reaction.
  • Reaction Conditions : The reactions are typically carried out in polar aprotic solvents like DMF (dimethylformamide) under controlled pH conditions.

Summary of Synthesis Steps

StepDescription
1React 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chloride to form sulfonamide.
2Treat the sulfonamide with bromoacetamides to yield the target compound.
3Purification through crystallization or precipitation methods.

Enzyme Inhibition Studies

Recent studies have evaluated the enzyme inhibitory potential of the synthesized compounds against key enzymes involved in metabolic disorders:

  • α-Glucosidase Inhibition : The compound demonstrated weak to moderate inhibitory activity against α-glucosidase, an enzyme crucial for carbohydrate metabolism. The IC50 values for some derivatives were reported as follows:
    • Compound 7i: 86.31±0.11μM86.31\pm 0.11\,\mu M
    • Compound 7k: 81.12±0.13μM81.12\pm 0.13\,\mu M
    • Acarbose (standard): 37.38±0.12μM37.38\pm 0.12\,\mu M .
  • Acetylcholinesterase Inhibition : The potential for treating Alzheimer's disease was explored by assessing acetylcholinesterase inhibition. Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) showed promising results in preliminary assays .

Antidiabetic Potential

The synthesized compounds are being investigated for their antidiabetic properties due to their ability to inhibit α-glucosidase:

  • Mechanism : By inhibiting α-glucosidase, these compounds may reduce glucose absorption in the intestines, thereby lowering postprandial blood glucose levels.

Case Studies and Findings

Recent research has focused on evaluating the biological activities of various derivatives of N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-substituted acetamides:

  • Study on Antidiabetic Activity :
    • A series of new compounds were synthesized and screened for their anti-diabetic potentials.
    • Results indicated that while most compounds exhibited weak activity, some showed moderate inhibition which could be therapeutically relevant .
  • Neuroprotective Effects :
    • Additional studies suggested that certain derivatives may possess neuroprotective effects through acetylcholinesterase inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.